molecular formula C18H41NO4S B1593877 Lauryldimethylethylammonium ethyl sulfate CAS No. 3006-13-1

Lauryldimethylethylammonium ethyl sulfate

Cat. No.: B1593877
CAS No.: 3006-13-1
M. Wt: 367.6 g/mol
InChI Key: KQPPJWHBSYEOKV-UHFFFAOYSA-M
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Description

Lauryldimethylethylammonium ethyl sulfate is a quaternary ammonium compound with the molecular formula C18H41NO4S. It is commonly used as a surfactant due to its ability to lower the surface tension of liquids, making it useful in various industrial and household applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lauryldimethylethylammonium ethyl sulfate can be synthesized through the quaternization of laurylamine with ethyl sulfate. The reaction typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the quaternization reaction is carried out continuously. The product is then purified through filtration and distillation processes to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Lauryldimethylethylammonium ethyl sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkylated derivatives.

Scientific Research Applications

Lauryldimethylethylammonium ethyl sulfate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of lauryldimethylethylammonium ethyl sulfate primarily involves its surfactant properties. The compound reduces the surface tension of liquids, allowing it to disrupt cell membranes and enhance the solubility of hydrophobic compounds. This makes it effective in applications such as detergents and antimicrobial agents .

Comparison with Similar Compounds

    Dodecyldimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.

    Cetyltrimethylammonium bromide: Known for its use in DNA extraction and as a phase transfer catalyst.

    Benzalkonium chloride: Widely used as a disinfectant and preservative.

Uniqueness: Lauryldimethylethylammonium ethyl sulfate is unique due to its specific combination of a lauryl group and an ethyl sulfate moiety, which provides distinct surfactant properties and makes it particularly effective in certain industrial and research applications .

Properties

IUPAC Name

dodecyl-ethyl-dimethylazanium;ethyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.C2H6O4S/c1-5-7-8-9-10-11-12-13-14-15-16-17(3,4)6-2;1-2-6-7(3,4)5/h5-16H2,1-4H3;2H2,1H3,(H,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPPJWHBSYEOKV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CC.CCOS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H41NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062775
Record name Dodecylethyldimethylammonium ethyl sulphate
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Molecular Weight

367.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3006-13-1
Record name 1-Dodecanaminium, N-ethyl-N,N-dimethyl-, ethyl sulfate (1:1)
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URL https://commonchemistry.cas.org/detail?cas_rn=3006-13-1
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Record name Lauryldimethylethylammonium ethyl sulfate
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Record name 1-Dodecanaminium, N-ethyl-N,N-dimethyl-, ethyl sulfate (1:1)
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Record name Dodecylethyldimethylammonium ethyl sulphate
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Record name Dodecylethyldimethylammonium ethyl sulphate
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Record name LAURYLDIMETHYLETHYLAMMONIUM ETHYL SULFATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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